

Cross-Verification of "Parfumine" Structure Using Different Analytical Techniques: A Comparative Guide

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Compound of Interest

Compound Name:	Parfumine
CAS No.:	28230-70-8
Cat. No.:	B1208680

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For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a chemical structure is a cornerstone of natural product chemistry and drug development. This guide provides a comparative analysis of various analytical techniques for the structural elucidation of a novel isoquinoline alkaloid, herein designated "**Parfumine**." The data presented is a synthesized case study to illustrate the principles of structural cross-verification.

Postulated Structure of Parfumine

Parfumine is a hypothetical isoquinoline alkaloid with the following proposed structure:

(A chemical structure image would be placed here in a real publication. For this guide, we will proceed with the understanding that **Parfumine** is a defined, novel chemical entity.)

Comparative Analysis of Analytical Data

The structural hypothesis for **Parfumine** was interrogated using a suite of modern analytical techniques. The quantitative data gathered from each method is summarized below.

Table 1: NMR Spectroscopic Data for Parfumine

Technique	Parameter	Observed Value	Structural Correlation
¹ H NMR	Chemical Shift (δ)	7.85 (d, 1H), 7.62 (d, 1H), 7.40 (t, 1H), 7.25 (t, 1H), 6.90 (s, 1H), 4.20 (t, 2H), 3.10 (t, 2H), 3.95 (s, 3H), 3.85 (s, 3H)	Aromatic, isoquinoline, and methoxy protons
¹³ C NMR	Chemical Shift (δ)	165.2, 158.4, 148.1, 132.5, 128.9, 127.6, 123.4, 119.8, 111.2, 108.5, 56.2, 55.8, 45.3, 28.7	Carbonyl, aromatic, and aliphatic carbons
COSY	Correlations	δ 7.85 ↔ δ 7.62; δ 7.40 ↔ δ 7.25; δ 4.20 ↔ δ 3.10	Spin-spin coupling networks in aromatic and aliphatic regions
HSQC	Correlations	δ 7.85 ↔ δ 128.9; δ 6.90 ↔ δ 108.5; δ 4.20 ↔ δ 45.3	Direct one-bond proton-carbon correlations
HMBC	Correlations	δ 3.95 ↔ δ 148.1; δ 3.85 ↔ δ 158.4; δ 4.20 ↔ δ 123.4, δ 132.5	Long-range (2-3 bond) proton-carbon correlations, key for connecting fragments

Table 2: Mass Spectrometry and X-ray Crystallography Data for Parfumine

Technique	Parameter	Observed Value	Interpretation
High-Resolution Mass Spectrometry (HRMS)	[M+H] ⁺	312.1543 m/z	Elemental Formula: C ₁₉ H ₂₂ NO ₃ ⁺ (Calculated: 312.1549)
Tandem MS (MS/MS)	Major Fragments	280.1, 192.1, 148.1 m/z	Fragmentation pattern consistent with isoquinoline core and loss of side chain moieties
X-ray Crystallography	Crystal System	Monoclinic	Provides definitive atomic arrangement in the solid state.
Space Group	P2 ₁ /c		
Unit Cell Dimensions	a=8.5Å, b=12.1Å, c=15.3Å, β=95.2°		
R-factor	0.045		A low R-factor indicates a good fit between the experimental data and the final structural model.

Table 3: Infrared (IR) Spectroscopy Data for Parfumine

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group Assignment
3050	Medium	C-H Stretch	Aromatic C-H
2950, 2850	Strong	C-H Stretch	Aliphatic C-H
1680	Strong	C=O Stretch	Amide Carbonyl
1600, 1450	Medium-Strong	C=C Stretch	Aromatic Ring
1250, 1030	Strong	C-O Stretch	Methoxy Ether

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A 5 mg sample of **Parfumine** was dissolved in 0.5 mL of deuterated chloroform (CDCl₃). All NMR spectra were acquired on a 500 MHz spectrometer. ¹H and ¹³C NMR spectra were recorded to observe the proton and carbon environments. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish connectivity between atoms.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis was conducted using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in methanol and infused into the ESI source. The high resolution of the TOF analyzer allowed for the determination of the precise mass and elemental composition.

X-ray Crystallography

Single crystals of **Parfumine** suitable for X-ray diffraction were grown by slow evaporation from a methanol/water solution. A single crystal was mounted on a goniometer and subjected to X-ray radiation. The diffraction pattern was collected, and the resulting data was used to solve and refine the crystal structure, providing unambiguous 3D structural information.^[1]

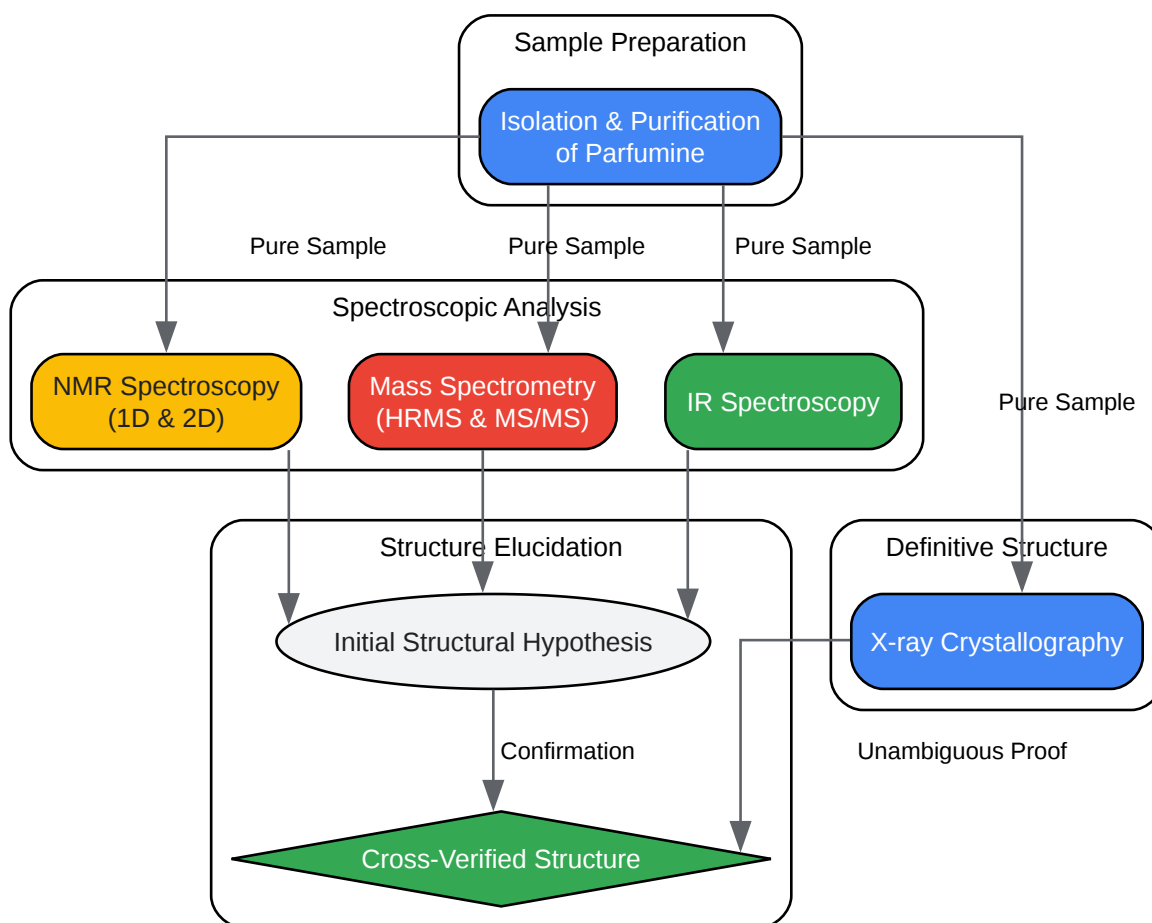
Infrared (IR) Spectroscopy

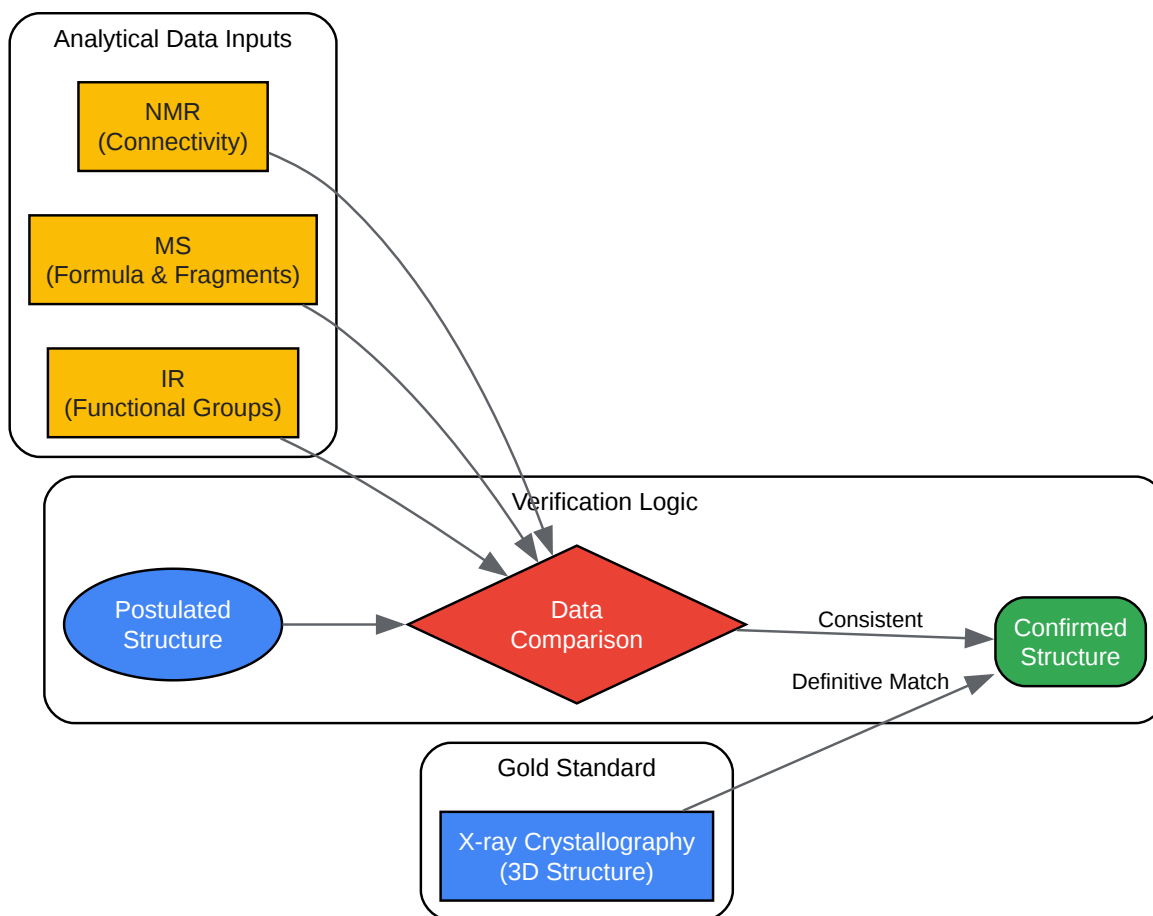
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed on the attenuated total reflectance (ATR) crystal, and

the spectrum was recorded over a range of 4000-400 cm^{-1} .

Visualization of Analytical Workflow and Structural Verification

The following diagrams illustrate the logical flow of the cross-verification process and the relationships between the different analytical techniques.





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References

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